5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
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Overview
Description
5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorophenyl group, and a furan moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Furan Moiety: The furan ring can be introduced via coupling reactions, such as Suzuki-Miyaura coupling, using furan-2-boronic acid and appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the fluorophenyl and furan groups enhance its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone.
Fluorophenyl Compounds: Molecules like 2-fluorobenzylamine, which share the fluorophenyl group.
Furan Derivatives: Compounds such as furan-2-carboxylic acid, which contain the furan ring.
Uniqueness
5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide is unique due to its combination of a quinazolinone core, a fluorophenyl group, and a furan moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H24FN3O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
5-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C25H24FN3O4/c26-21-11-3-1-8-18(21)17-29-22-12-4-2-10-20(22)24(31)28(25(29)32)14-6-5-13-23(30)27-16-19-9-7-15-33-19/h1-4,7-12,15H,5-6,13-14,16-17H2,(H,27,30) |
InChI Key |
DKHQDMFTBGHAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4)F |
Origin of Product |
United States |
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